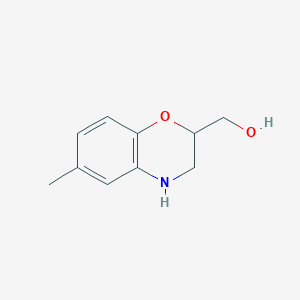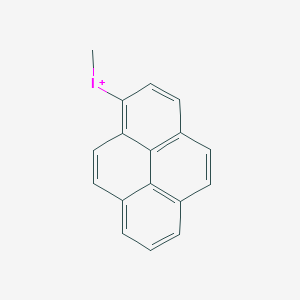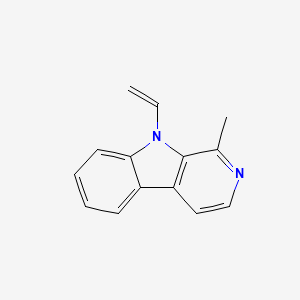
9-Ethenyl-1-methyl-9H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethenyl-1-methyl-9H-beta-carboline is a heterocyclic amine belonging to the beta-carboline family. This compound is a derivative of beta-carboline, characterized by the presence of an ethenyl group at the 9th position and a methyl group at the 1st position. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and animals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethenyl-1-methyl-9H-beta-carboline can be achieved through several methods. One common approach involves the Eschweiler–Clarke reaction, which is used to methylate the nitrogen atom of beta-carboline. The reaction typically involves the use of formaldehyde and formic acid as reagents under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as indole derivatives. The process may include steps like alkylation, cyclization, and functional group modifications to achieve the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
9-Ethenyl-1-methyl-9H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and interactions with biological targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized beta-carbolines .
Aplicaciones Científicas De Investigación
9-Ethenyl-1-methyl-9H-beta-carboline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is utilized in the development of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 9-Ethenyl-1-methyl-9H-beta-carboline involves several pathways:
Inhibition of Monoamine Oxidase: The compound inhibits the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters like dopamine.
Stimulation of Neurotrophic Factors: It stimulates the expression of neurotrophic factors such as brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor, promoting the growth and survival of neurons.
Activation of Signaling Pathways: The compound activates signaling pathways like the phosphatidylinositol 3-kinase pathway, which is involved in cell survival and growth.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
9-Ethenyl-1-methyl-9H-beta-carboline is unique due to the presence of both ethenyl and methyl groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit monoamine oxidase and stimulate neurotrophic factors makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Propiedades
Número CAS |
144294-99-5 |
|---|---|
Fórmula molecular |
C14H12N2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
9-ethenyl-1-methylpyrido[3,4-b]indole |
InChI |
InChI=1S/C14H12N2/c1-3-16-13-7-5-4-6-11(13)12-8-9-15-10(2)14(12)16/h3-9H,1H2,2H3 |
Clave InChI |
ZDNKAVMXYVLPOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC2=C1N(C3=CC=CC=C23)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


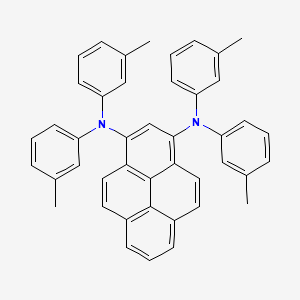

![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
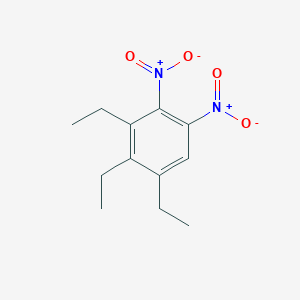
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)

![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)
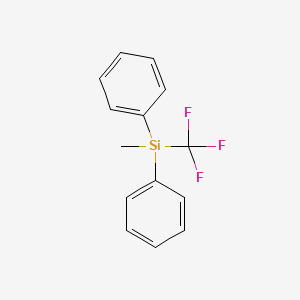
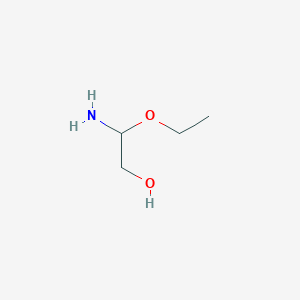
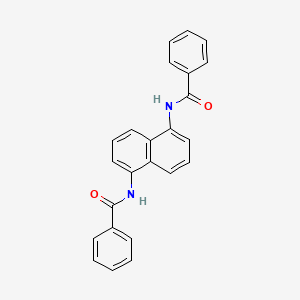
![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)
